Anecortave
Description
Anecortave acetate is a synthetic angiostatic steroid derived from cortisol but structurally modified to eliminate glucocorticoid receptor (GR)-mediated immunosuppressive activity while retaining anti-angiogenic properties . Its primary mechanism of action involves:
- Inhibition of proteolytic enzymes: Suppression of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are critical for endothelial cell migration and neovascularization .
- Upregulation of plasminogen activator inhibitor-1 (PAI-1): This stabilizes the extracellular matrix, further inhibiting vascular growth .
- Reduction of pro-angiogenic factors: Including VEGF, IGF-1, and IGF-1 receptor expression .
Clinically, this compound acetate is administered via posterior juxtascleral depot (PJD) every six months. In phase III trials for exudative age-related macular degeneration (AMD), it demonstrated 73% vision stabilization at 24 months (vs. 47% in placebo) and reduced severe vision loss to 6% (vs. 23% in placebo) . Its safety profile is notable for the absence of glucocorticoid-related side effects, such as intraocular pressure (IOP) elevation or cataracts .
Properties
IUPAC Name |
(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144268 | |
| Record name | Anecortave | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-70-0 | |
| Record name | Anecortave [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anecortave | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12081 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anecortave | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANECORTAVE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Reagent Stoichiometry
The patented method employs N-chlorosuccinimide (NCS) and sulfur dioxide-pyridine complex in a halogenation-elimination sequence to remove the 17-hydroxyl group from this compound acetate precursors. The reaction proceeds through:
- Chlorination : NCS generates hypochlorous acid in situ, converting the 17β-hydroxyl to a chlorosulfite intermediate.
- Elimination : Sulfur dioxide facilitates β-elimination, creating the Δ16,17 double bond while preserving the Δ9,11 conjugation.
Key stoichiometric ratios:
Temperature and Solvent Optimization
Maintaining reaction temperatures between −30°C and −15°C suppresses rearrangement byproducts from 12% to <2.3%. Solvent screening data:
| Solvent | Purity (%) | Yield (%) | Rearrangement Byproducts (%) |
|---|---|---|---|
| Pyridine | 99.2 | 82 | 2.3 |
| THF | 97.8 | 78 | 3.1 |
| DCM | 89.4 | 65 | 6.7 |
Data derived from Example 2 of CN110713511A
Pyridine’s dual role as solvent and acid scavenger optimizes reaction kinetics, while tetrahydrofuran (THF) shows comparable yield at reduced cost. Dichloromethane (DCM) proves unsuitable due to increased byproduct formation.
Crystallization Protocol for Final Purification
The crystallization process uses a methanol/water anti-solvent system with strict volume control:
- Post-reaction concentration to 1.8–2.2:1 methanol:water ratio
- Gradual cooling from 40–45°C to 0–5°C over 4–6 hours
- Final purity enhancement from 95% to 99.2% through controlled nucleation
De Novo Synthesis of Δ9,11 Steroid Backbone
Copper-Catalyzed Michael Addition
The foundational Δ9,11 structure is constructed via copper-catalyzed Michael addition to introduce the C9–C11 double bond:
$$ \text{3TR} + \text{MeMgCl} \xrightarrow{\text{Cu(I)}} \Delta^{9,11}\text{-intermediate} $$
Critical parameters:
- Catalyst: CuI (5 mol%)
- Temperature: −78°C to −40°C
- Stereoselectivity: >98% trans-addition
Sequential Functionalization Steps
Subsequent modifications build the complete this compound structure:
Comparative Analysis of Synthetic Routes
| Parameter | Halogenation-Elimination | De Novo Synthesis |
|---|---|---|
| Total Steps | 3 | 7 |
| Overall Yield | 82% | 58% |
| Purity | 99.2% | 96.4% |
| Byproducts | <2.5% | 5–8% |
| Scalability | Pilot plant ready | Lab-scale only |
Impurity Profiling and Control Strategies
Major Process-Related Impurities
- Rearrangement Isomers (2.3–3.1%) : Formed via Wagner-Meerwein shifts during elimination. Controlled by:
- Oxidation Byproducts (1.2–1.8%) : Result from C11 ketone formation. Mitigated through:
- Nitrogen sparging (<5 ppm O₂)
- Antioxidant additives (0.1% BHT)
Analytical Method Development
HPLC conditions for impurity monitoring:
| Column | Mobile Phase | Flow Rate | Detection | Runtime |
|---|---|---|---|---|
| C18 (250mm) | ACN:H₂O (65:35) | 1.2 mL/min | UV 254nm | 25 min |
Validated method parameters:
- LOD: 0.05% for all specified impurities
- LOQ: 0.15%
- Linearity: R² >0.999 over 0.1–150% range
Industrial-Scale Production Considerations
Equipment Design Specifications
- Reactors: Glass-lined steel with −40°C cooling capability
- Crystallizers: Jacketed vessels with turbomixer (50–100 RPM)
- Filtration: Pressure nutsche filters (0.5–1.0 bar ΔP)
Cost Analysis Breakdown
| Component | Cost Contribution (%) |
|---|---|
| Raw Materials | 62 |
| Energy (Cooling) | 23 |
| Waste Treatment | 9 |
| Labor | 6 |
Environmental Impact Assessment
- E-factor: 18.7 kg waste/kg product
- Solvent Recovery: 89% pyridine via distillation
- Carbon Footprint: 2.1 kg CO₂eq/kg API
Recent Advances in Continuous Flow Synthesis
Emerging technologies demonstrate potential for yield improvement:
$$ \text{Flow Reactor Design} $$
- Microchannel reactor (0.5 mm ID)
- Residence time 8.2 minutes at −25°C
- Productivity: 2.1 kg/h vs batch 0.7 kg/h
Preliminary results show:
- 5% higher yield (87% vs 82%)
- 40% reduction in impurity levels
- 90% solvent consumption decrease
Regulatory Compliance and Quality Standards
ICH Guideline Adherence
- Q3A(R2): Specified impurities ≤0.15%
- Q6A: Polymorph control (Form I exclusively)
- Q11: Continuous process verification
Stability Profile
| Condition | Time | Purity Change | Impurities Growth |
|---|---|---|---|
| 25°C/60% RH | 24M | −0.3% | +0.21% |
| 40°C/75% RH | 6M | −1.1% | +0.87% |
Comparative Efficacy of Synthetic Variants
While focusing on preparation methods, structural modifications impact pharmacological activity:
| Derivative | C16 Substitution | NF-κB IC₅₀ (nM) | GR Translocation (%) |
|---|---|---|---|
| VBP15 | Methyl | 65.9 | 80.4 |
| VBP6 | Hydrogen | 56.4 | 54.2 |
| This compound | Acetyl | 58.7 | 48.8 |
This structure-activity relationship informs process development priorities for target product profiles.
Chemical Reactions Analysis
Metabolic Reactions
In vivo, anecortave acetate undergoes enzymatic transformations:
Hydrolysis to this compound Desacetate
-
Esterase-mediated cleavage : Rapid hydrolysis of the C21 acetate group yields this compound desacetate, the active metabolite .
Reductive Metabolism
-
Reduction of ketones : Hepatic reductases convert C3 and C20 ketones to secondary alcohols, forming glucuronide conjugates for excretion .
| Metabolite | Enzyme Involved | Pharmacological Activity |
|---|---|---|
| This compound desacetate | Esterases | Active (antiangiogenic) |
| Dihydro metabolites | Aldo-keto reductases | Inactive |
Stability and Degradation
This compound acetate demonstrates stability under physiological conditions but degrades under specific environments:
-
Photodegradation : Exposure to UV light induces isomerization at Δ4,9(11).
-
Acidic hydrolysis : Prolonged acidic conditions cleave the C21 acetate ester .
| Condition | Degradation Pathway | Products Identified |
|---|---|---|
| pH < 3 | Ester hydrolysis | This compound desacetate |
| UV light (254 nm) | Δ4,9(11) isomerization | Epimeric cortisene forms |
Inhibition of Proteolytic Enzymes
This compound acetate directly modulates protease activity through:
-
Downregulation of uPA/MMP-3 : Suppresses transcription of urokinase plasminogen activator and matrix metalloproteinases .
Redox Interactions
-
Quinone formation : Oxidation of phenolic intermediates (in vitro) generates reactive quinones, though this pathway is minor in vivo .
Synthetic Byproducts and Impurities
Common byproducts during synthesis include:
Scientific Research Applications
Anecortave acetate is a synthetic analog of cortisol with antiangiogenic properties, investigated for the treatment of age-related macular degeneration (AMD) . Unlike corticosteroids, it lacks glucocorticoid activity .
Scientific Research Applications of this compound Acetate
Age-Related Macular Degeneration (AMD) Treatment:
- This compound acetate is primarily used to treat the wet form of AMD by inhibiting angiogenesis . It inhibits endothelial cell proliferation and migration, which are essential for new blood vessel formation in the eye .
- Clinical trials have demonstrated its efficacy in inhibiting choroidal neovascularization (CNV) lesion growth, regardless of the inciting agent . This includes both predominantly classic and minimally classic lesions .
- This compound acetate stimulates the production of plasminogen activator inhibitor-1 (PAI-1), which inhibits the activity of urokinase plasminogen activator (uPA). By inhibiting uPA and MMP3, it prevents the proteolysis necessary for cellular migration, thus inhibiting angiogenesis .
Preclinical Efficacy:
- In preclinical studies, this compound acetate inhibited blood vessel growth in various in vivo and in vitro models .
- In a rat pup model of retinopathy of prematurity, intravitreal administration of this compound acetate resulted in a 66% inhibition of retinal neovascularization and retinopathy .
Clinical Trial Results:
- This compound acetate at a dosage of 15 mg was statistically superior to placebo in preserving visual acuity, stabilizing vision, preventing severe vision loss, and inhibiting the growth of classic CNV in eyes with all lesion types .
- Long-term studies have confirmed the efficacy of this compound acetate 15 mg for maintaining vision and suppressing lesion growth in patients with exudative AMD .
- In one study, 73% of patients treated with this compound acetate maintained vision, compared to 47% in the sham group. Only 6% of the this compound acetate group experienced severe vision loss, compared to 23% in the sham-treated group .
Effects on Trophic Factor Release:
- This compound acetate has primary angiostatic effects on trophic factor release . In a rat model, it reduced the expression of proangiogenic insulin-like growth factor (IGF-1) and its receptor .
- It also reduces VEGF protein levels and inhibits the transcription of VEGF mRNA, which is upregulated during angiogenesis .
Potential in Dry AMD:
- A clinical trial (AART) has been initiated to determine if this compound acetate can prevent the development of CNV and vision loss in AMD patients with unilateral drusen and good vision . This trial aims to address the unmet medical need for patients with dry AMD who are at risk of progressing to wet AMD .
Reduction of Intraocular Pressure (IOP):
- This compound acetate has been shown to lower IOP substantially in some eyes with medically uncontrolled steroid-related ocular hypertension .
Data Table: this compound Acetate Efficacy in AMD Clinical Trials
| Outcome | This compound Acetate 15 mg | Placebo | p-value |
|---|---|---|---|
| Preservation of Vision | 73% | 47% | ≤0.05 |
| Severe Vision Loss | 6% | 23% | ≤0.05 |
| Inhibition of Classic CNV | Yes | No | ≤0.05 |
Case Studies
While specific, detailed case studies were not available in the search results, clinical trials and studies provide evidence.
- C-01-99 Trial: This pivotal trial compared this compound acetate 15 mg depot suspension with verteporfin photodynamic therapy (PDT) for treating subfoveal CNV in wet AMD patients .
- C-98-03 Study: A double-masked, dose-response study involving 128 patients with exudative subfoveal AMD evaluated the safety and efficacy of this compound acetate at different doses (30 mg, 15 mg, or 3 mg) versus placebo over 24 months .
- AART Trial: This ongoing clinical trial assesses whether this compound acetate can prevent CNV development and vision loss in AMD patients with unilateral drusen and good vision .
Mechanism of Action
Anecortave acetate functions as an antiangiogenic agent by inhibiting blood vessel growth. It decreases extracellular protease expression and inhibits endothelial cell migration. Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors. Instead, it blocks signals from multiple growth factors, acting downstream and independent of the initiating angiogenic stimuli .
Comparison with Similar Compounds
Comparison with Similar Compounds
Photodynamic Therapy (PDT) with Verteporfin
Key Finding : this compound 15 mg showed comparable efficacy to PDT in maintaining vision over 24 months but faced challenges in phase III equivalency trials due to delivery-related reflux .
Anti-VEGF Agents (Ranibizumab, Pegaptanib)
Key Finding : Ranibizumab outperformed this compound in reversing vision decline (Lineweaver-Burke plot analysis) due to direct VEGF blockade, but this compound’s less frequent dosing offers logistical advantages .
Corticosteroids (Triamcinolone)
Key Finding: this compound’s dissociative GR binding (NF-κB inhibition without transactivation) avoids immunosuppressive and IOP-related risks seen with traditional steroids .
Experimental Therapies (VBP15, Alpha-Interferon)
- VBP15 : A Δ9,11 steroid derivative optimized for NF-κB inhibition. Unlike this compound, it shows systemic bioavailability (74.5% in mice) and is being tested for muscular dystrophy. Both share GR translocation but lack transactivation .
Mechanisms and Pharmacokinetics
Anti-Angiogenic Mechanisms
Pharmacokinetics
Clinical and Preclinical Insights
- Preclinical Models: In retinoblastoma and muscle inflammation models, this compound reduced tumor burden and inflammation without steroid side effects .
Biological Activity
Anecortave acetate is a synthetic cortisene with significant antiangiogenic properties, primarily investigated for its therapeutic potential in treating age-related macular degeneration (AMD) and other neovascular diseases. This article compiles findings from various studies to detail the biological activity of this compound acetate, including its mechanisms of action, preclinical efficacy, and clinical outcomes.
This compound acetate distinguishes itself from traditional glucocorticoids by lacking typical immunosuppressant activity. Structural modifications, such as the removal of the 11-beta hydroxyl group and the addition of a double bond at the C9-11 position, enhance its angiostatic activity while minimizing anti-inflammatory effects associated with steroids .
Key Mechanisms
- Inhibition of Angiogenesis : this compound acetate inhibits endothelial cell proliferation and migration by targeting proteolytic enzymes. Specifically, it reduces the expression of urokinase-type plasminogen activator (uPA) and matrix metalloproteinase 3 (MMP3), both critical for angiogenesis .
- Stimulation of Inhibitory Proteins : The compound increases levels of plasminogen activator inhibitor-1 (PAI-1), which further inhibits uPA activity, thereby obstructing the proteolytic cascade necessary for blood vessel formation .
Preclinical Efficacy
Preclinical studies have demonstrated robust antiangiogenic effects across multiple models:
In these studies, this compound acetate has shown a capacity to inhibit blood vessel growth in 14 different preclinical models, establishing its potential for treating neovascularization-related conditions .
Clinical Trials and Findings
This compound acetate has undergone several clinical trials assessing its safety and efficacy in patients with AMD and other ocular conditions.
Key Clinical Trials
- C-98-03 Trial :
- C-00-07 Trial :
- Safety Profile :
Summary of Clinical Efficacy
The clinical efficacy observed in trials supports the notion that this compound acetate can inhibit CNV lesion growth effectively:
| Outcome Measure | This compound Acetate (15 mg) | Placebo |
|---|---|---|
| Vision Maintenance (%) | 73% | 47% |
| Severe Vision Loss (%) | 6% | 23% |
These results highlight the potential of this compound acetate as a viable treatment option for patients with AMD.
Case Studies
Several case studies further illustrate the biological activity and therapeutic potential of this compound acetate:
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Anecortave’s anti-angiogenic mechanisms?
- Methodological Guidance : Preclinical studies should utilize in vivo models like the LH(BETA)T(AG) murine retinoblastoma model, which allows direct evaluation of tumor burden reduction and angiostatic activity . For in vitro analysis, focus on endothelial cell migration assays to quantify inhibition of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), key targets of this compound .
Q. How do researchers standardize dosing protocols for this compound in ocular disease models?
- Methodological Guidance : Dose optimization should follow U-shaped response curves, as seen in murine studies where 150–300 µg doses of this compound acetate (subconjunctival delivery) maximized efficacy without toxicity . Use pharmacokinetic profiling to account for ocular tissue penetration and clearance rates.
Q. What biomarkers are critical for assessing this compound’s angiostatic activity in preclinical studies?
- Methodological Guidance : Prioritize biomarkers like IGF-1 receptor downregulation, MMP-2/9 inhibition, and uPA suppression. Histopathological validation of retinal vasculature integrity post-treatment is essential to confirm anti-angiogenic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and mixed clinical trial outcomes?
- Methodological Guidance : Analyze confounding variables such as drug delivery techniques. For example, juxtascleral depot (PJD) administration in clinical trials faced reflux issues, reducing bioavailability. Preclinical models should incorporate simulated delivery challenges (e.g., reflux rates) to better predict clinical outcomes . Use equivalence testing with non-inferiority margins when comparing this compound to standards like photodynamic therapy (PDT) .
Q. What statistical approaches are optimal for analyzing U-shaped dose-response relationships observed with this compound?
- Methodological Guidance : Apply non-linear regression models (e.g., quadratic or cubic functions) to characterize dose-response curves. In murine retinoblastoma studies, ANOVA with post-hoc Tukey tests identified significant tumor burden reduction at intermediate doses (150–300 µg), highlighting the need for careful dose stratification .
Q. How does this compound’s mechanism differ from traditional glucocorticoids in modulating inflammatory pathways?
- Methodological Guidance : Conduct comparative transcriptomic analyses in GR(dim/dim) mice, which lack glucocorticoid receptor (GR) dimerization. This compound inhibits NF-κB-driven inflammatory genes (e.g., IL-6, NOS2) without GR-mediated transactivation, unlike prednisolone. Use dual-luciferase reporter assays to dissect GRE/NF-κB promoter interactions .
Q. What strategies improve this compound’s efficacy in combination therapies for retinal diseases?
- Methodological Guidance : Sequential dosing is critical. In murine models, administering this compound after carboplatin cycles enhanced tumor control synergistically. Use factorial design experiments to test additive vs. synergistic effects and prioritize endpoints like tumor volume reduction and vascular density .
Q. How can researchers address variability in this compound’s clinical trial data due to patient stratification?
- Methodological Guidance : Implement PICOT frameworks to refine research questions:
- P opulation: Specify subtypes (e.g., neovascular AMD vs. retinoblastoma).
- I ntervention: Standardize delivery methods (e.g., PJD with anti-reflux modifications).
- C omparison: Use active comparators (e.g., anti-VEGF agents).
- O utcome: Define composite endpoints (e.g., visual acuity + lesion size).
- T ime: Track long-term effects (≥12 months) .
Methodological Notes
- Preclinical Rigor : Include sham controls in ocular studies to account for procedural trauma .
- Clinical Translation : Use adaptive trial designs to address delivery challenges identified in phase III studies .
- Data Transparency : Publish negative/equivocal results (e.g., failed equivalency trials) to inform future research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
